Tris(dimethylamino)methylsilane
説明
Tris(dimethylamino)methylsilane is a chemical compound with the molecular formula C7H21N3Si . It is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films . It can also be used to form multicomponent silicon-containing thin films .
Synthesis Analysis
Tris(dimethylamino)methylsilane is synthesized in the reaction of N,N,N′,N′-Tetramethylformamidinium chloride (TMF-Cl) or bis(dimethylamino)acetonitrile with lithium dimethylamide or sodium dimethylamide, with yields between 55 and 84% .Molecular Structure Analysis
The Tris(dimethylamino)methylsilane molecule contains a total of 32 atoms. There are 21 Hydrogen atoms, 7 Carbon atoms, and 3 Nitrogen atoms . The molecular weight is 175.35 g/mol .Chemical Reactions Analysis
The dissociation of Tris(dimethylamino)methylsilane on hot tungsten and tantalum surfaces has been studied under collision-free conditions . The products from the hot-wire decomposition of Tris(dimethylamino)methylsilane were monitored using a 10.5 eV vacuum ultraviolet laser single-photon ionization in tandem with time-of-flight mass spectrometry .Physical And Chemical Properties Analysis
Tris(dimethylamino)methylsilane has a boiling point of 55-56°C at 17 mmHg, a density of 0.850 g/mL at 22°C, a flash point of 30°C, and a refractive index of 1.432 at 20°C . The molecular weight is 175.35 g/mol .科学的研究の応用
1. Area-Selective Atomic Layer Deposition of ZnO on Si/SiO2
- Application Summary: Tris(dimethylamino)methylsilane (TDMAMS) is used as a resist molecule in the area-selective atomic layer deposition (AS-ALD) of ZnO on silicon wafers (Si/SiO2). This process allows for the selective deposition of ZnO in specific areas, which is useful in the fabrication of microelectronic devices .
- Methods of Application: TDMAMS is deposited on Si/SiO2 in a home-built, near-atmospheric pressure, flow-through, gas-phase reactor. The deposition of ZnO is then carried out in a commercial ALD system using dimethylzinc (DMZ) as the zinc precursor and H2O as the coreactant .
- Results: The deposition of TDMAMS drastically reduces the number of silanols that remain at the surface, allowing for the successful deposition of ZnO. The thermal stability of the TDMAMS resist layer, an important parameter for AS-ALD, was also investigated .
2. Production of SiOx Films by Plasma Enhanced Atomic Layer Deposition
- Application Summary: Tris(dimethylamino)silane (TDMAS) is used as a precursor in the plasma-enhanced atomic layer deposition (PEALD) of SiOx films. These films have several high-value applications, including use in microelectronic devices and as protective films against the corrosion of metallic surfaces .
- Methods of Application: The deposition of SiOx films using TDMAS is carried out at 150 °C. The effect of the plasma oxidation time and atmosphere composition on the chemical structure, elemental composition, and chemical bonding state of the films is evaluated .
- Results: The formation of SiOx films from TDMAS is favored in shorter oxidation times and O2 + Ar plasmas. Increasing the plasma oxidation time in pure O2 resulted in a larger proportion of retained C (Si-CH3), whereas N was preserved in the structure (Si-N) .
3. Deposition of Si Oxynitride, Carbonitride, Nitride and Oxide Thin Films
- Application Summary: Tris(dimethylamino)silane (TDMAS) is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films . These films have various applications in microelectronics, optics, and protective coatings .
- Methods of Application: The depositions can be carried out at low substrate temperatures (<150°C) . The specific deposition process would depend on the type of film being deposited and the desired properties of the film .
- Results: The use of TDMAS allows for the deposition of these films at lower temperatures, which can be beneficial for certain applications .
4. Formation of Multicomponent Silicon-Containing Thin Films
- Application Summary: TDMAS is also used to form multicomponent silicon-containing thin films . These films can have a variety of applications, including use in microelectronics and as protective coatings .
- Methods of Application: As with the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films, the formation of multicomponent silicon-containing thin films can be carried out at low substrate temperatures (<150°C) .
- Results: The use of TDMAS allows for the formation of these multicomponent films at lower temperatures, which can be beneficial for certain applications .
5. Deposition of Silicon Oxynitride, Carbonitride, Nitride and Oxide Thin Films
- Application Summary: Tris(dimethylamino)silane (TDMAS) is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films . These films have various applications in microelectronics, optics, and protective coatings .
- Methods of Application: The depositions can be carried out at low substrate temperatures (<150°C) . The specific deposition process would depend on the type of film being deposited and the desired properties of the film .
- Results: The use of TDMAS allows for the deposition of these films at lower temperatures, which can be beneficial for certain applications .
6. Formation of Multicomponent Silicon-Containing Thin Films
- Application Summary: TDMAS is also used to form multicomponent silicon-containing thin films . These films can have a variety of applications, including use in microelectronics and as protective coatings .
- Methods of Application: As with the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films, the formation of multicomponent silicon-containing thin films can be carried out at low substrate temperatures (<150°C) .
- Results: The use of TDMAS allows for the formation of these multicomponent films at lower temperatures, which can be beneficial for certain applications .
Safety And Hazards
特性
IUPAC Name |
N-[bis(dimethylamino)-methylsilyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21N3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKKZIUZTWZKDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21N3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063176 | |
Record name | Heptamethylsilanetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dimethylamino)methylsilane | |
CAS RN |
3768-57-8 | |
Record name | N,N,N′,N′,N′′,N′′,1-Heptamethylsilanetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3768-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptamethylsilanetriamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanetriamine, N,N,N',N',N'',N'',1-heptamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptamethylsilanetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptamethylsilanetriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTAMETHYLSILANETRIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6ES3FD95X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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